molecular formula C16H40Cl4NO2Re B3334244 Tetrabutylammonium tetrachlorooxorhenate(V) CAS No. 53675-30-2

Tetrabutylammonium tetrachlorooxorhenate(V)

Cat. No.: B3334244
CAS No.: 53675-30-2
M. Wt: 606.5 g/mol
InChI Key: PUNPMBOZKWIZAS-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetrachlorooxorhenate(V) is a chemical compound with the molecular formula [CH3(CH2)3]4N(ReOCl4). It is a rhenium-based compound that is often used as a catalyst in various chemical reactions. The compound is known for its stability and effectiveness in catalyzing reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium tetrachlorooxorhenate(V) can be synthesized through the reaction of rhenium(V) oxide with tetrabutylammonium chloride in the presence of hydrochloric acid. The reaction typically proceeds as follows:

Re2O7+2[CH3(CH2)3]4NCl+4HCl2[CH3(CH2)3]4N(ReOCl4)+3H2ORe_2O_7 + 2 [CH3(CH2)3]4NCl + 4 HCl \rightarrow 2 [CH3(CH2)3]4N(ReOCl4) + 3 H_2O Re2​O7​+2[CH3(CH2)3]4NCl+4HCl→2[CH3(CH2)3]4N(ReOCl4)+3H2​O

The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of tetrabutylammonium tetrachlorooxorhenate(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium tetrachlorooxorhenate(V) undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to lower oxidation states of rhenium.

    Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and organic peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.

Major Products Formed

    Oxidation: Products include epoxides and other oxidized organic compounds.

    Reduction: Reduced rhenium complexes are formed.

    Substitution: New coordination complexes with different ligands are produced.

Scientific Research Applications

Tetrabutylammonium tetrachlorooxorhenate(V) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.

    Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in radiopharmaceuticals due to the unique properties of rhenium.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials.

Mechanism of Action

The mechanism of action of tetrabutylammonium tetrachlorooxorhenate(V) involves its ability to coordinate with substrates and facilitate electron transfer processes. The rhenium center acts as a Lewis acid, activating substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium hexachloroplatinate(IV)
  • Tetrabutylammonium octachlorodirhenate(III)
  • Tetrabutylammonium difluorotriphenylsilicate

Uniqueness

Tetrabutylammonium tetrachlorooxorhenate(V) is unique due to its specific oxidation state and the presence of both oxo and chloro ligands. This combination provides a balance of stability and reactivity, making it particularly effective as a catalyst in various chemical reactions. Its versatility and effectiveness in catalysis distinguish it from other similar compounds.

Properties

IUPAC Name

oxido(oxo)rhenium;tetrabutylazanium;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.4ClH.2O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h5-16H2,1-4H3;4*1H;;;/q+1;;;;;;-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPMBOZKWIZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re]=O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40Cl4NO2Re
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53675-30-2
Record name Tetrabutylammonium tetrachlorooxorhenate(V)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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